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Introduction

Ompenaclid (RGX-202) is a first-in-class oral inhibitor of the creatine transporter SLC6A8.[1]
[2] In hypoxic tumor environments, particularly in RAS-mutant colorectal cancers, cancer cells
upregulate SLC6AS8 to import creatine, which is then used by Creatine Kinase B (CKB) to
regenerate ATP.[1][2] This process is crucial for cell survival and proliferation under low-oxygen
conditions. Ompenaclid competitively inhibits SLC6A8, leading to a depletion of intracellular
phosphocreatine and ATP.[3][4][5] This energy crisis ultimately triggers tumor cell apoptosis.[1]

[31[41[5]

Assessing the therapeutic efficacy of Ompenaclid in vivo requires robust and quantitative
imaging techniques that can measure key biological processes modulated by the drug. This
document provides detailed application notes and protocols for three such imaging modalities:

o 1BF-FDG PET Imaging to assess changes in tumor glucose metabolism.
e 29mTc-Duramycin SPECT Imaging to directly measure tumor cell apoptosis.
o Deuterium Metabolic Imaging (DMI) as a non-invasive method to monitor metabolic shifts.

These techniques provide powerful, complementary readouts of Ompenaclid’'s mechanism of
action and anti-tumor activity.
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Signaling Pathway and Experimental Workflow

To understand the biological basis of the imaging strategies, it is essential to visualize the key
pathways affected by Ompenaclid and the general workflow for assessing its efficacy.
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Ompenaclid inhibits the SLC6A8 transporter, depleting ATP and inducing apoptosis.
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General workflow for in vivo imaging assessment of Ompenaclid efficacy in a xenograft model.
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Data Presentation

Quantitative data from preclinical imaging studies are crucial for evaluating drug efficacy. The
following tables provide examples of how to structure such data. Table 1 is based on reported
preclinical efficacy data for Ompenaclid (RGX-202), while Tables 2 and 3 are illustrative
examples of how data from the proposed imaging techniques would be presented.

Table 1: Ompenaclid (RGX-202) Anti-Tumor Efficacy in Colorectal Cancer (CRC) Xenograft
Models

Mean
Tumor
Tumor
Volume
Treatment Growth
Model N Change o Reference
Group Inhibition
from
i (%)
Baseline
(%)
Lvm3b Vehicle
9 +250 * 45 - [3]
(CRC) Control
RGX-202
(200 mg/kg, 8 +50 + 20 80 [3]
oral)
HCT116 Vehicle
5 +400 * 60 - [3]
(CRC) Control
| | RGX-202 (800 mg/kg, diet) | 5| +120 £ 30| 70 |[3] |
Table 2: lllustrative 8F-FDG PET Imaging Data
Baseline Endpoint .
Treatment Change in
N Tumor Tumor
Group SUVmax (%)
SUVmax SUVmax
Vehicle Control 8 5.2+0.8 55+10 +5.8
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| Ompenaclid |8 5.3+0.9]|2.1+£0.5|-60.4 |

Table 3: lllustrative °°mTc-Duramycin SPECT Imaging Data

. Fold-Increase in
Endpoint Tumor-to- .
Treatment Group N . TIM Ratio vs.
Muscle (T/M) Ratio
Control

Vehicle Control 8 1.5+0.3 -

| Ompenaclid |8 4.5+ 0.9|3.0|

Experimental Protocols
Protocol 1: *8F-FDG PET Imaging for Tumor Metabolism

Objective: To quantitatively assess the effect of Ompenaclid on glucose metabolism in tumors,
which often decreases with effective cytostatic or cytotoxic therapy.

Materials:

o Tumor-bearing mice (e.g., immunodeficient mice with colorectal cancer xenografts)
e Ompenaclid formulation for oral gavage

» Vehicle control

e 1BF-FDG (Fluorodeoxyglucose)

e Small animal PET/CT scanner

» Anesthesia system (e.g., isoflurane)

e Heating pad or lamp to maintain body temperature

Methodology:

e Animal Preparation:
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o Fast mice for 6-8 hours prior to 8F-FDG injection to reduce background glucose levels
and enhance tumor uptake.[6] Allow free access to water.

o Anesthetize mice using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance in

oxygen).

o Place the anesthetized mouse on the scanner bed with a heating pad to maintain body
temperature at 37°C, as hypothermia can affect 18F-FDG biodistribution.[6]

Tracer Administration:

o Administer approximately 5-10 MBq (135-270 uCi) of 8F-FDG in a volume of 100-150 pL
via tail vein injection.[2]

Uptake Period:

o Allow the *8F-FDG to distribute for 60 minutes. Maintain the mouse under anesthesia and
warmth during this period to minimize muscle uptake and stress-induced hyperglycemia.

[21[6]
PET/CT Imaging:

o Perform a CT scan for anatomical co-registration and attenuation correction (e.g., 50 kVp,
1 mA, 120 projections).

o Acquire a static PET scan for 10-15 minutes.
o Ensure the tumor is within the field of view.
Image Reconstruction and Analysis:

Reconstruct PET images using an appropriate algorithm (e.g., 2D or 3D Ordered Subset

[¢]

Expectation Maximization, OSEM).

[¢]

Co-register PET and CT images using the scanner's software.

[e]

Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on
the fused images.
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o Calculate the Standardized Uptake Value (SUV) for the tumor. The maximum SUV
(SUVmax) within the tumor ROI is a common metric for response assessment.[7][8]

o Compare the change in tumor SUVmax from baseline to endpoint between Ompenaclid-
treated and vehicle-treated groups. A significant decrease in SUVmax suggests a
therapeutic response.[7][9]

Protocol 2: ®*mTc-Duramycin SPECT Imaging for
Apoptosis

Objective: To directly and quantitatively measure Ompenaclid-induced apoptosis in vivo.
29mTc-Duramycin is a SPECT agent that binds specifically to phosphatidylethanolamine (PE)
on the surface of apoptotic cells.[9][10]

Materials:

Tumor-bearing mice treated with Ompenaclid or vehicle.

29“mTc-Duramycin radiotracer.

Small animal SPECT/CT scanner.

Anesthesia system (e.g., isoflurane).
Methodology:
e Timing of Imaging:

o Perform imaging at an early time point after treatment initiation (e.g., 24-72 hours) to
capture the peak of apoptosis. The exact timing should be optimized based on the
pharmacodynamics of Ompenaclid.

e Animal and Tracer Preparation:
o No fasting is required for this protocol.

o Prepare °°mTc-Duramycin according to established radiolabeling procedures.[10]
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o Anesthetize the mouse with isoflurane.

Tracer Administration:

o Inject approximately 37 MBq (1 mCi) of ®®mTc-Duramycin in a volume of 100 pL via the tail
vein.[11]

Uptake Period:

o Allow the tracer to circulate and accumulate at the site of apoptosis. An uptake period of 4
hours is recommended.[11]

SPECT/CT Imaging:
o Position the anesthetized mouse in the SPECT/CT scanner.

o Acquire a whole-body static SPECT scan (e.g., using a multi-pinhole collimator), followed
by a CT scan for anatomical reference.[11]

Image Reconstruction and Analysis:

[e]

Reconstruct and co-register SPECT and CT images.
o Draw ROIs over the tumor and a contralateral muscle tissue.
o Calculate the mean counts per pixel within each ROI.

o Determine the tumor-to-muscle (T/M) uptake ratio. An increased T/M ratio in treated
animals compared to controls indicates therapy-induced apoptosis.[11][12]

o For quantitative assessment, calculate the percent injected dose per gram (%ID/g) in the
tumor. A significant increase in %ID/g post-treatment is indicative of efficacy.[12]

e Ex Vivo Validation (Optional but Recommended):
o After the final imaging session, euthanize the animals and excise the tumors.

o Confirm apoptosis using immunohistochemistry for cleaved caspase-3 or TUNEL staining.
Correlate the staining intensity with the in vivo SPECT signal.[12][13]
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Protocol 3: Deuterium Metabolic Imaging (DMI) for
Glucose Flux

Objective: To assess changes in tumor glucose metabolism and downstream metabolic
pathways (e.g., lactate production) in response to Ompenaclid using a non-radioactive MRI-
based technique.[14][15]

Materials:

Tumor-bearing mice.

Ompenaclid or vehicle.

Deuterated glucose (e.g., [6,6'-2Hz]glucose or [2H7]glucose).

MRI scanner equipped with a deuterium (2H) coil and appropriate spectroscopy sequences
(e.g., 7T or higher for preclinical studies).

Anesthesia and animal monitoring system.

Methodology:

e Animal Preparation:

o Fast mice for 4-6 hours before the study.

o Anesthetize the mouse and maintain its body temperature during the experiment.

e Tracer Administration:

o Administer the deuterated glucose tracer. This can be done via intravenous injection,
intraperitoneal injection, or oral gavage. The route and dose should be consistent across
all animals in the study (e.g., 2 g/kg body weight).[16]

e Metabolic Period:

o Allow a period for the tracer to be taken up by the tumor and metabolized (e.g., 30-60
minutes). This can occur outside the scanner or, for dynamic studies, inside the scanner.
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[6]

e MRI Acquisition:

o Position the mouse within the MRI scanner, ensuring the tumor is centered in the
deuterium coil.

o Acquire anatomical *H images (e.g., T2-weighted) to localize the tumor.

o Perform deuterium MR spectroscopy (DMRS) or chemical shift imaging (DMI/CSI) to
detect the signals from deuterated water (HDO), glucose, and lactate.[14][16]

o Acquisition parameters will depend on the scanner but may include a long repetition time
(TR) and a sufficient number of averages to achieve a good signal-to-noise ratio.

o Data Processing and Analysis:

[¢]

Process the raw 2H MR data using specialized software to obtain spectra for each voxel.

[¢]

Identify and quantify the peaks corresponding to deuterated glucose, lactate, and water.

[e]

Calculate the ratio of lactate to glucose within the tumor as a measure of glycolytic flux.

(¢]

Compare the lactate/glucose ratio between baseline and post-treatment scans, and
between Ompenaclid and vehicle groups. A decrease in this ratio would suggest that
Ompenaclid is reducing the metabolic activity of the tumor.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Inspirna Announces Clinical Data from Phase 1b/2 Study of Ompenaclid (RGX-202) in
Advanced Colorectal Cancer at ESMO Congress 2023 [businesswire.com]

e 2.inspirna.com [inspirna.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.researchgate.net/publication/366580368_Old_Discovery_Leading_to_New_Era_Metabolic_Imaging_of_Cancer_with_Deuterium_MRI
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1285209/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8470013/
https://www.benchchem.com/product/b113488?utm_src=pdf-body
https://www.benchchem.com/product/b113488?utm_src=pdf-body
https://www.mdpi.com/2312-7481/9/1/6
https://www.benchchem.com/product/b113488?utm_src=pdf-custom-synthesis
https://www.businesswire.com/news/home/20231023708620/en/Inspirna-Announces-Clinical-Data-from-Phase-1b2-Study-of-Ompenaclid-RGX-202-in-Advanced-Colorectal-Cancer-at-ESMO-Congress-2023
https://www.businesswire.com/news/home/20231023708620/en/Inspirna-Announces-Clinical-Data-from-Phase-1b2-Study-of-Ompenaclid-RGX-202-in-Advanced-Colorectal-Cancer-at-ESMO-Congress-2023
https://inspirna.com/wp-content/uploads/ESMO-poster-2023-10-30-final-revised.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

3. Therapeutic targeting of SLC6AS8 creatine transporter suppresses colon cancer
progression and modulates human creatine levels - PMC [pmc.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. Therapeutic targeting of SLC6AS8 creatine transporter suppresses colon cancer
progression and modulates human creatine levels - PubMed [pubmed.ncbi.nim.nih.gov]

6. researchgate.net [researchgate.net]
7. jnm.snmjournals.org [jnm.snmjournals.org]

8. Using 18FDG-PET and Other PET Agents in Oncology Clinical Trials - Imaging Endpoints
[imagingendpoints.com]

9. 18F-FDG PET/CT for Monitoring of Treatment Response in Breast Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

10. Preparation and Apoptosis Imaging Study of <sup>99m</sup>Tc-HYNIC-Duramycin
[tws.xml-journal.net]

11. jnm.snmjournals.org [jnm.snmjournals.org]
12. jnm.snmjournals.org [jnm.snmjournals.org]

13. Characterization of [(99m)Tc]Duramycin as a SPECT Imaging Agent for Early
Assessment of Tumor Apoptosis - PubMed [pubmed.ncbi.nim.nih.gov]

14. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor
glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

15. mdpi.com [mdpi.com]

16. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging to
Assess Ompenaclid Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113488#in-vivo-imaging-techniques-to-assess-
ompenaclid-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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